molecular formula C22H31NOS B157330 Farnesyl Thiosalicylic Acid Amide CAS No. 1092521-74-8

Farnesyl Thiosalicylic Acid Amide

Cat. No. B157330
M. Wt: 357.6 g/mol
InChI Key: GZTMFRUGZMZCRD-CFBAGHHKSA-N
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Description

Activation of TRPA1 by Farnesyl Thiosalicylic Acid

Farnesyl thiosalicylic acid (FTS) has been identified as a potent and selective activator of the TRPA1 channel, which is known to be a mediator of pain. The study conducted on this compound revealed that FTS, along with other lipid compounds and marketed drugs, can activate TRPA1 with a potentially novel mechanism of action that differs from other known activators. This discovery suggests that FTS could be instrumental in pain management research, particularly because of its unique interaction with the TRPA1 channel .

Farnesyl Thiosalicylic Acid Chemosensitizes Human Melanoma In Vivo

In the context of malignant melanoma, which is notoriously resistant to chemotherapy, FTS has shown promise as a chemosensitizer. The study demonstrated that FTS can effectively inhibit the growth of human melanoma xenografts in mice. By dislodging oncogenic Ras proteins from the cell membrane, FTS impedes cell transformation and tumor growth. Moreover, when combined with dacarbazine, a commonly used chemotherapeutic agent, FTS significantly enhanced the treatment's efficacy. The research also highlighted that FTS, both as a single agent and in combination with dacarbazine, exhibited an acceptable toxicity profile, making it a potential candidate for melanoma treatment regimens .

Synthesis Analysis

Scientific Research Applications

1. Application in Pancreatic Cancer Treatment

  • Methods of Application: A genome-wide CRISPR synthetic lethality screen was performed to identify genetic targets that synergize with FTSA treatment. Among the top candidates, multiple genes in the endoplasmic reticulum-associated protein degradation (ERAD) pathway were identified. The role of ERAD inhibition in enhancing the therapeutic efficacy of FTSA was further investigated in pancreatic cancer cells using pharmaceutical and genetic approaches .
  • Results or Outcomes: In murine and human PDAC cells, FTSA induced unfolded protein response (UPR), which was further augmented upon treatment with a chemical inhibitor of ERAD, Eeyarestatin I (EerI). Combined treatment with FTSA and EerI significantly upregulated the expression of UPR marker genes and induced apoptosis in pancreatic cancer cells .

2. Application in Brain Tumor Treatment

  • Summary of the Application: Salirasib (farsnesyl thiosalicylic acid), a Ras inhibitor, has been used in the treatment of brain tumors using convection-enhanced drug delivery (CED), a novel approach of direct delivery of drugs into brain tissue and brain tumors .
  • Methods of Application: CED was achieved by continuous infusion of drugs via intracranial catheters, thus enabling convective distribution of high drug concentrations over large volumes while avoiding systemic toxicity .
  • Results or Outcomes: The results show a significant decrease in tumor growth rate in salirasib-treated rats relative to vehicle-treated rats as well as a significant correlation between CED efficacy and tumor growth rate with no observed toxicity despite drug concentrations an order of magnitude higher than previously detected in the brain .

FTSA is also known to function by dislodging Ras from the cell membrane, thereby rendering it susceptible to proteolytic degradation . It has been found to inhibit the growth of human Ha-ras-transformed Rat1 fibroblasts .

Moreover, FTSA, an FTSA derivative, has been studied for its ability to interfere with Ras membrane interactions that are crucial for Ras-dependent transformation .

FTSA is also known to function by dislodging Ras from the cell membrane, thereby rendering it susceptible to proteolytic degradation . It has been found to inhibit the growth of human Ha-ras-transformed Rat1 fibroblasts .

Moreover, FTSA, an FTSA derivative, has been studied for its ability to interfere with Ras membrane interactions that are crucial for Ras-dependent transformation .

Safety And Hazards

FTSA is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, breathing vapours, mist or gas, and ensure adequate ventilation when handling FTSA .

properties

IUPAC Name

2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NOS/c1-17(2)9-7-10-18(3)11-8-12-19(4)15-16-25-21-14-6-5-13-20(21)22(23)24/h5-6,9,11,13-15H,7-8,10,12,16H2,1-4H3,(H2,23,24)/b18-11+,19-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTMFRUGZMZCRD-CFBAGHHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCSC1=CC=CC=C1C(=O)N)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CSC1=CC=CC=C1C(=O)N)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Farnesyl Thiosalicylic Acid Amide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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